Brensocatib Brensocatib Brensocatib is under investigation in clinical trial NCT03218917 (Assessment of INS1007 in Subjects With Non-cystic Fibrosis Bronchiectasis).
Brensocatib is an orally bioavailable, small molecule, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), with potential anti-inflammatory activity. Upon oral administration, brensocatib reversibly binds to and inhibits the activity of DPP1, thereby inhibiting the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), during neutrophil maturation. This inhibits the activity of NSPs, and may prevent lung inflammation and injury and improve lung function associated with NSPs-induced respiratory diseases. NSPs, serine proteases released by neutrophils during inflammation, is upregulated in a number of respiratory diseases.
Brand Name: Vulcanchem
CAS No.: 1802148-05-5
VCID: VC0520126
InChI: InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
SMILES: CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol

Brensocatib

CAS No.: 1802148-05-5

Cat. No.: VC0520126

Molecular Formula: C23H24N4O4

Molecular Weight: 420.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brensocatib - 1802148-05-5

Specification

CAS No. 1802148-05-5
Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Standard InChI InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Standard InChI Key AEXFXNFMSAAELR-RXVVDRJESA-N
Isomeric SMILES CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
SMILES CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Canonical SMILES CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Appearance Solid powder

Introduction

Chemical Properties and Development Status

Brensocatib is a first-in-class, small molecule that functions as an oral, selective, and reversible inhibitor of dipeptidyl peptidase 1 (DPP1). The compound was developed specifically to target neutrophil-driven inflammatory processes that characterize several chronic diseases . It is currently under clinical investigation for bronchiectasis and potentially other inflammatory conditions, having received breakthrough therapy designation from the FDA in 2020, which highlights its promising therapeutic potential for addressing unmet medical needs .

Mechanism of Action

DPP1 Inhibition and Neutrophil Serine Proteases

Brensocatib's therapeutic effect stems from its ability to inhibit DPP1, an enzyme critical in the activation pathway of neutrophil serine proteases (NSPs). During neutrophil maturation in the bone marrow, DPP1 activates several key NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) . These proteases play important roles in pathogen destruction and inflammatory processes, but their dysregulated activation can lead to excessive tissue damage and chronic inflammation .

Downstream Effects on Inflammatory Processes

By inhibiting DPP1, brensocatib prevents the activation of NSPs within developing neutrophils, rather than directly inhibiting the active enzymes themselves . This upstream intervention represents a novel approach to managing neutrophil-mediated inflammatory diseases. In conditions where neutrophils are chronically activated, such as bronchiectasis, this mechanism helps attenuate the tissue damage resulting from excessive release of active NSPs . The pharmacological inhibition of DPP1 in the bone marrow thus offers an attractive strategy for treating various neutrophil-driven inflammatory and autoimmune diseases .

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion

Brensocatib demonstrates favorable pharmacokinetic properties that support once-daily dosing regimens. The compound has an elimination half-life ranging from 22 to 28 hours, resulting in approximately 2-fold accumulation in maximum plasma concentration and area under the plasma concentration-time curve at steady state . This extended half-life contributes to its sustained therapeutic effect with daily administration.

Ethnic Considerations

Pharmacokinetic evaluations in healthy Japanese and White adults have demonstrated similar systemic exposure between these ethnic groups . These findings indicate that dose adjustment is unnecessary for Japanese patients receiving brensocatib treatment, suggesting that the compound's pharmacokinetic profile may be consistent across diverse populations .

Preclinical Research

Rodent Studies and Species Differences

Extensive preclinical research has been conducted to evaluate brensocatib's effects across different rodent species and strains. In naïve dosing studies, dose-dependent pharmacokinetic exposure responses were observed regardless of the rodent species and strain used . These studies revealed interesting species-specific differences in NSP activity reduction patterns. Mice generally showed greater reduction in NSP activities compared to rats following brensocatib administration .

Differential Effects on NSP Activities

The impact of brensocatib on different NSPs varies between species. In mouse models, cathepsin G activity was reduced the most, followed by neutrophil elastase, and then proteinase 3. Conversely, in rat models, proteinase 3 activity was reduced the most, followed by cathepsin G, and then neutrophil elastase . These findings provide important insights for selecting appropriate animal models for specific research questions when studying brensocatib's effects on different NSPs.

Dosing Frequency and NSP Activity Recovery

Both mice and rats dosed once daily with brensocatib showed equivalent NSP activity reduction compared to twice-daily dosing when the once-daily dose was 1.5 times the twice-daily daily dose . Maximum reduction in NSP activities was typically observed after approximately 7 days of treatment, with recovery patterns following drug discontinuation being nearly symmetrical . These observations have important implications for designing dosing regimens in clinical applications.

Clinical Development

Phase 2 WILLOW Study Results

The Phase 2 WILLOW study (NCT03218917) provided compelling evidence for brensocatib's efficacy in non-cystic fibrosis bronchiectasis. This randomized, double-blind, placebo-controlled trial demonstrated that brensocatib treatment for 24 weeks significantly prolonged time to first pulmonary exacerbation compared with placebo . The drug exhibited dose-dependent effects, with reductions observed in sputum neutrophil elastase activity as well as proteinase 3 and cathepsin G activities . These positive correlations between the three biomarkers in sputum provided mechanistic validation of brensocatib's mode of action .

Phase 3 ASPEN Trial Outcomes

More recently, the Phase 3 ASPEN trial has yielded promising results that further support brensocatib's therapeutic potential. This global, randomized, double-blind, placebo-controlled study included 1,680 adults and 41 adolescents with non-cystic fibrosis bronchiectasis . The trial evaluated once-daily administration of either 10 mg or 25 mg brensocatib versus placebo over a 52-week period .

The topline results from the ASPEN trial demonstrated that both 10 mg and 25 mg doses of brensocatib performed better than placebo for three outcomes related to pulmonary exacerbations. Specifically, once-daily brensocatib treatment lowered the annualized pulmonary exacerbation rate and was well tolerated among the study participants . This represents a significant advancement in the management of bronchiectasis, a condition for which there are currently no licensed treatments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator